molecular formula C13H18N4O3 B7155661 N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-nitro-1H-pyrazole-5-carboxamide

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B7155661
M. Wt: 278.31 g/mol
InChI Key: KZSAAHVQBGCVFM-UHFFFAOYSA-N
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Description

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes an indene and a pyrazole moiety, and a nitro group that contributes to its reactivity.

Properties

IUPAC Name

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c18-13(12-11(17(19)20)7-14-16-12)15-10-5-4-8-2-1-3-9(8)6-10/h7-10H,1-6H2,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSAAHVQBGCVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(CC2C1)NC(=O)C3=C(C=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the octahydroindene structure.

    Pyrazole Formation: The pyrazole ring is often formed via the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling Reaction: The indene and pyrazole units are coupled through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced to modify the nitro group or the pyrazole ring.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biological Probes: Used in the study of enzyme mechanisms and protein-ligand interactions.

Industry

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-1H-pyrazole-5-carboxamide: Lacks the nitro group, resulting in different reactivity and biological activity.

    4-nitro-1H-pyrazole-5-carboxamide: Lacks the indene moiety, affecting its structural and functional properties.

Uniqueness

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-nitro-1H-pyrazole-5-carboxamide is unique due to its combination of an indene and pyrazole ring system with a nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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